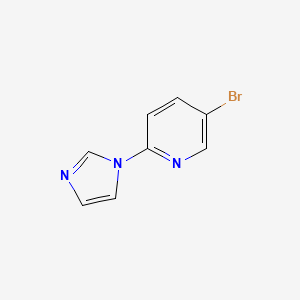

5-Bromo-2-(1H-imidazol-1-YL)pyridine

Descripción

5-Bromo-2-(1H-imidazol-1-yl)pyridine (CAS: 1211586-40-1) is a heteroaromatic compound with a pyridine core substituted at the 5-position with a bromine atom and at the 2-position with a 1H-imidazol-1-yl group. Its molecular formula is C₈H₆BrN₃, and its molecular weight is 225.06 g/mol .

Propiedades

IUPAC Name |

5-bromo-2-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNCHISWKASSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677955 | |

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380381-18-0 | |

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Imidazole derivatives, which include 5-bromo-2-(1h-imidazol-1-yl)pyridine, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities.

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Actividad Biológica

5-Bromo-2-(1H-imidazol-1-YL)pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHBrN. The compound features a pyridine ring substituted with a bromine atom and an imidazole moiety, which contributes to its unique reactivity and biological profile. The presence of nitrogen in both rings enhances its potential interactions with biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research has demonstrated that compounds containing the imidazopyridine structure exhibit significant antimicrobial properties. For instance, studies have shown that imidazopyridine derivatives can possess antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. A study highlighted that imidazopyridines can act as inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship indicates that modifications on the imidazole or pyridine rings can enhance cytotoxicity against specific cancer cell lines .

Other Pharmacological Activities

The compound has also shown promise in other therapeutic areas:

- Anticonvulsant Activity : Some derivatives exhibit efficacy in seizure models, suggesting potential use in epilepsy treatment.

- Anti-inflammatory Effects : Research indicates that imidazopyridine derivatives can reduce inflammation markers, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications to the bromine substituent or the nitrogen atoms can significantly alter its pharmacological profile. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 5 | Antibacterial, anticancer |

| 2-(1H-Imidazol-1-YL)pyridine | No bromine substituent | Different reactivity patterns |

| 5-Chloro-2-(1H-imidazol-1-YL)pyridine | Chlorine instead of bromine | Altered electronic properties influencing reaction pathways |

These variations demonstrate how subtle changes can lead to significant differences in biological activity .

Case Studies

Several studies have focused on the biological efficacy of this compound:

- Antimicrobial Efficacy : A comprehensive study evaluated various imidazopyridine derivatives against multiple bacterial strains, revealing that those with halogen substitutions exhibited enhanced antimicrobial activity .

- Cytotoxicity in Cancer Models : In vitro assays showed that specific derivatives of imidazopyridines led to reduced viability in cancer cell lines, with IC50 values falling within the low micromolar range .

- Inflammation Studies : Compounds were tested for their ability to inhibit pro-inflammatory cytokines, showing promising results compared to established anti-inflammatory agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-2-(1H-imidazol-1-YL)pyridine serves as a vital building block in the synthesis of various biologically active compounds. Its applications in medicinal chemistry include:

- Antimicrobial Activity : Various studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound showed Minimum Inhibitory Concentrations (MICs) ranging from 1 to 4 µg/mL against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways. The selectivity index for COX-2 inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for synthesizing more complex heterocyclic compounds. Its bromine substituent allows for various nucleophilic substitution reactions, making it a versatile reagent in synthetic pathways:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles such as amines or thiols, allowing for the formation of diverse derivatives .

- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed reactions such as Suzuki coupling, leading to the formation of biaryl compounds. These reactions have been optimized under specific conditions to enhance yield and selectivity .

Materials Science

The unique electronic properties imparted by the imidazole and pyridine rings make this compound suitable for applications in materials science:

- Coordination Chemistry : It acts as a ligand in forming metal complexes, which are studied for their catalytic properties. The ability to form stable complexes enhances its utility in developing new materials with specific electronic or optical properties .

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 1 - 4 | |

| Derivative A | COX-2 Inhibition | TBD | |

| Derivative B | Antifungal | TBD |

Table 2: Synthesis Overview

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions, enabling the introduction of various functional groups.

Reaction Conditions and Outcomes

Key Observations :

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved stabilization of transition states.

-

Copper catalysts (e.g., Cu(OAc)₂) accelerate substitutions with sulfur-based nucleophiles .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed couplings to form carbon–carbon or carbon–heteroatom bonds.

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Ref. |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-Phenyl-2-(1H-imidazol-1-yl)pyridine | 89% | |

| 4-Pyridylboronic acid | PdCl₂(dppf), Cs₂CO₃, DMF | 5-(Pyridin-4-yl)-2-(1H-imidazol-1-yl)pyridine | 75% |

Buchwald–Hartwig Amination

| Amine | Catalyst System | Product | Yield | Ref. |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, t-BuONa | 5-Morpholino-2-(1H-imidazol-1-yl)pyridine | 68% |

Mechanistic Insights :

-

Oxidative addition of the C–Br bond to palladium(0) initiates the catalytic cycle.

-

Steric hindrance from the imidazole ring necessitates bulky ligands (e.g., Xantphos) for efficient coupling.

Catalytic C–H Functionalization

The pyridine and imidazole rings enable regioselective C–H activation under transition metal catalysis.

Direct Arylation at C-4 Position

| Aryl Halide | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(OAc)₂, PivOH, Ag₂CO₃, DMA | 4-(p-Tolyl)-5-bromo-2-(1H-imidazol-1-yl)pyridine | 63% |

Optimization Data :

-

Silver carbonate acts as a halide scavenger, improving turnover.

-

Polar solvents (e.g., DMA) enhance solubility of intermediates .

Heterocycle Formation via Cycloaddition

The imidazole ring participates in [3+2] cycloadditions to generate fused polyheterocycles.

Reaction with Nitrile Oxides

| Nitrile Oxide | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Mesitonitrile oxide | Toluene, 110°C, 8 h | Imidazo[1,2-a]pyrido[2,3-e]pyrimidine | 71% |

Structural Analysis :

-

X-ray crystallography confirms the formation of a bicyclic system with bond lengths of 1.34 Å (C=N) and 1.47 Å (C–C).

Reductive Dehalogenation

Controlled reduction removes the bromine atom while preserving the heterocyclic framework.

| Reducing Agent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C, 2 h | 2-(1H-Imidazol-1-yl)pyridine | 92% | |

| Zn, NH₄Cl | H₂O/THF, 60°C, 4 h | 2-(1H-Imidazol-1-yl)pyridine | 85% |

Applications :

-

The debrominated product serves as a ligand in coordination chemistry (e.g., Ru complexes for catalysis).

Stability Under Acidic/Basic Conditions

| Condition | Temperature | Degradation | Notes | Ref. |

|---|---|---|---|---|

| 1M HCl | 80°C, 24 h | <5% decomposition | Imidazole ring protonation observed | |

| 1M NaOH | 80°C, 24 h | 12% decomposition | Hydrolysis of imidazole C–N bonds |

Comparación Con Compuestos Similares

Structural and Electronic Differences

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Substituent Effects : The imidazole group in the parent compound provides stronger metal-coordination capability compared to pyrazole analogs, which have distinct nitrogen arrangements .

- Core Heterocycle : Pyrimidine-based analogs (e.g., 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine) exhibit reduced aromaticity compared to pyridine derivatives, influencing electronic properties .

- Steric and Solubility Factors : Methyl-substituted derivatives (e.g., 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine) may exhibit lower solubility in polar solvents due to increased hydrophobicity .

Physicochemical Properties

Métodos De Preparación

Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-2-halopyridines

The most common synthetic route involves the nucleophilic aromatic substitution of 5-bromo-2-halopyridines (typically fluoropyridines) with imidazole nucleophiles. This method leverages the high reactivity of the fluorine substituent on the pyridine ring, which can be displaced by the nitrogen of the imidazole under suitable conditions.

- Reaction Conditions : The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO), which has been shown superior to alternatives like DMF, DMA, and NMP for this transformation.

- Temperature : Optimal reaction temperatures range from 50 °C to 70 °C. Temperatures above 70 °C can lead to over-substitution, producing disubstituted by-products.

- Base Selection : Weak bases (e.g., potassium carbonate) provide better selectivity for monosubstitution compared to strong bases, which tend to promote undesired side reactions.

- Reactivity and Regioselectivity : The position of the bromide on the pyridine ring significantly influences reactivity. Bromide substitution at the meta position relative to the nitrogen ring enhances reactivity, facilitating higher yields of the desired product. In contrast, bromide at the ortho position results in lower conversion rates.

$$

\text{5-Bromo-2-fluoropyridine} + \text{Imidazole} \xrightarrow[\text{K}2\text{CO}3]{\text{DMSO}, 70^\circ C} \text{this compound}

$$

- Yield : Isolated yields can reach up to 95% after purification by flash chromatography (petroleum ether/ethyl acetate 2:1) with the product obtained as a white solid melting at 145-146 °C.

Metal-Catalyzed Coupling Reactions

Although the predominant method is metal-free nucleophilic substitution, palladium-catalyzed coupling (e.g., Suzuki or Sonogashira coupling) has been employed in multi-step syntheses involving 5-bromo-2-fluoropyridines to generate complex intermediates including this compound derivatives.

- Catalysts : Pd(OAc)2 and CuI are commonly used in catalytic amounts.

- Conditions : Reactions are often performed at elevated temperatures (~110 °C) with bases such as triethylamine or potassium carbonate.

- Applications : These methods allow the introduction of additional substituents on the pyridine or imidazole rings, expanding the scope of derivatives accessible from the core structure.

Grignard Reagent Approach for Imidazole Derivatives

A less direct but relevant approach involves the preparation of imidazole Grignard reagents, which can then be reacted with electrophilic pyridine derivatives.

- Procedure : The imidazole is first protected (e.g., trityl protection), then treated with isopropylmagnesium chloride in tetrahydrofuran under inert atmosphere at low temperatures (-5 °C to 20 °C).

- Subsequent Reaction : The Grignard reagent is then added to a solution of an electrophilic pyridine derivative (such as N,N-dimethylformamide) to form the desired substituted imidazole-pyridine compound.

- Work-up : The reaction mixture is quenched with aqueous ammonium chloride, extracted, dried, and purified, yielding the target compound with good purity and yield.

Purification and Characterization

- Purification : Flash chromatography using petroleum ether/ethyl acetate mixtures is the preferred method.

- Physical Data : The purified compound is a white solid with a melting point around 145-146 °C.

- Analytical Techniques : Characterization is typically confirmed by NMR spectroscopy, mass spectrometry, and melting point determination.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5-Bromo-2-fluoropyridine or related halopyridines |

| Nucleophile | Imidazole |

| Solvent | DMSO (preferred), DMF, DMA, NMP (less effective) |

| Base | Potassium carbonate (weak base preferred) |

| Temperature | 50-70 °C (optimal); >70 °C leads to disubstitution |

| Reaction Time | Typically 24 hours |

| Catalyst | Not required for SNAr; Pd(OAc)2/CuI for coupling reactions |

| Yield | Up to 95% after purification |

| Purification Method | Flash chromatography (petroleum ether/ethyl acetate 2:1) |

| Physical State | White solid |

| Melting Point | 145-146 °C |

Research Findings and Analysis

- The position of the bromide substituent on the pyridine ring is critical for reactivity and selectivity. Meta-substituted bromides favor higher yields and cleaner reactions.

- DMSO as a solvent enhances the nucleophilicity of imidazole and solubilizes reactants effectively, resulting in improved reaction rates and selectivity.

- Weak bases prevent over-substitution and side reactions, maintaining high selectivity for monosubstitution.

- Elevated temperatures accelerate the reaction but must be carefully controlled to avoid formation of disubstituted products.

- Metal-free conditions are advantageous for environmental and cost reasons, but metal-catalyzed pathways offer versatility for complex molecule synthesis.

Q & A

Advanced Research Question

- Cross-validation: Compare XRD bond lengths/angles with DFT-optimized geometries .

- Rietveld refinement: Adjust structural models using software like SHELXL to minimize residuals (e.g., ) .

- Multivariate analysis: Statistically correlate NMR chemical shifts with crystallographic torsion angles .

How can this compound be utilized in constructing metal-organic frameworks (MOFs)?

Advanced Research Question

The imidazole and pyridine moieties act as N-donor ligands for coordinating metal ions (e.g., Co, Zn). Strategies include:

- Solvothermal synthesis: React with metal salts in DMF/water at 80–120°C to form 1D chains or 2D layers .

- Linker functionalization: Introduce carboxylate groups (e.g., 5-isopropoxyisophthalate) to enhance porosity .

Characterize MOFs via PXRD , BET surface area analysis , and thermal gravimetry .

What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions with this compound?

Advanced Research Question

- Steric hindrance: The bromine and imidazole groups may slow transmetallation. Use bulky ligands (e.g., XPhos) to stabilize palladium intermediates .

- Side reactions: Competing dehalogenation can occur; optimize temperature (60–80°C) and base (KCO) .

- Catalyst loading: Reduce Pd(OAc) to <5 mol% for cost efficiency .

How to evaluate the biological activity of derivatives of this compound?

Advanced Research Question

- In vitro assays: Test antimicrobial activity via MIC assays or anticancer potency using MTT assays .

- Structure-activity relationships (SAR): Modify substituents (e.g., replace Br with CF) and compare IC values .

- Molecular dynamics simulations: Study binding to targets (e.g., bacterial topoisomerase IV) using AutoDock Vina .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.